molecular formula C15H20ClN2Rh- B1231786 Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I CAS No. 98716-29-1

Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I

Cat. No.: B1231786
CAS No.: 98716-29-1
M. Wt: 366.69 g/mol
InChI Key: AKYNOTAEXIGBRR-PHFPKPIQSA-M
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Description

Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I is a fluorescent dye widely used in scientific experiments. Its unique properties make it useful in a variety of applications, including biological imaging, sensing, and detection.

Preparation Methods

The synthesis of Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I involves several steps. The primary synthetic route includes the reaction of cyclooctadiene with 2-pyridinalmethylimine in the presence of a rhodium catalyst. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions where one of its ligands is replaced by another ligand under specific conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to slightly elevated temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I has a wide range of scientific research applications:

    Chemistry: Used as a fluorescent probe in various chemical reactions to monitor reaction progress and detect specific analytes.

    Biology: Employed in biological imaging to visualize cellular structures and processes due to its fluorescent properties.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in cancer treatment.

    Industry: Utilized in the development of sensors and detection systems for environmental monitoring and quality control.

Mechanism of Action

The mechanism by which Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I exerts its effects involves its interaction with specific molecular targets. In biological systems, it binds to cellular components, allowing for visualization under fluorescent microscopy. Its antineoplastic action in cancer treatment is thought to involve the inhibition of tumor growth and metastasis through mechanisms that are not solely cytotoxic but may also involve modulation of the immune response .

Comparison with Similar Compounds

Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I can be compared with other similar compounds such as:

    Cyclooctadiene-(2-pyridinalisopropylimine)rhodamine I: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.

    Cyclooctadiene-(2-pyridinalethylimine)rhodamine I: Another variant with different substituents, affecting its fluorescent properties and applications.

The uniqueness of this compound lies in its specific combination of ligands and rhodium center, which confer distinct fluorescent properties and biological activities .

Properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;N-methyl-1-pyridin-2-ylmethanimine;rhodium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12.C7H8N2.ClH.Rh/c1-2-4-6-8-7-5-3-1;1-8-6-7-4-2-3-5-9-7;;/h1-2,7-8H,3-6H2;2-6H,1H3;1H;/p-1/b2-1-,8-7-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYNOTAEXIGBRR-PHFPKPIQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=CC1=CC=CC=N1.C1CC=CCCC=C1.[Cl-].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=CC1=CC=CC=N1.C1/C=C\CC/C=C\C1.[Cl-].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN2Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98716-29-1
Record name Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098716291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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